molecular formula C14H16N2O2 B1517288 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152591-59-7

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1517288
CAS No.: 1152591-59-7
M. Wt: 244.29 g/mol
InChI Key: WEBMWSSPANUKIO-UHFFFAOYSA-N
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Description

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 1152591-59-7) is a pyrazole derivative with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . The compound features a benzyl group at the 1-position and a propyl chain at the 5-position of the pyrazole ring, with a carboxylic acid substituent at the 4-position. The compound is listed as temporarily unavailable in commercial catalogs, suggesting challenges in synthesis or sourcing .

Properties

IUPAC Name

1-benzyl-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)9-15-16(13)10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMWSSPANUKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid generally follows these key steps:

  • Construction of the pyrazole ring from suitable 1,3-dicarbonyl precursors or diketone esters.
  • Selective N-1 benzylation of the pyrazole nucleus.
  • Introduction of the propyl substituent at the C-5 position.
  • Conversion of ester intermediates to the carboxylic acid at C-4.

This approach leverages the chemistry of pyrazole-5-carboxylic acid esters and their enolate intermediates, as well as alkylation techniques for N-substitution.

Preparation of Pyrazole-5-carboxylic Acid Esters via Enolate Cyclization

A key method reported in patent literature involves the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters through the cyclization of enolates derived from 2,4-dicarbonyl esters with N-alkylhydrazinium salts. This process enables the formation of pyrazole rings with alkyl substituents at N-1 and C-5 positions in a controlled manner.

Step Reagents/Conditions Description
Formation of enolate Base (e.g., sodium methylate) Generation of enolate from 2,4-diketocarbonsäure ester
Reaction with N-alkylhydrazinium salt N-benzylhydrazinium salt Cyclization to form 1-benzyl-pyrazole-5-carboxylic acid ester
Alkylation at C-5 Alkyl halide (e.g., propyl bromide) Introduction of propyl substituent at C-5 position

This method allows for the selective introduction of the benzyl group at N-1 via the hydrazinium salt and the propyl group at C-5 via alkylation.

N-Benzylation of Pyrazole Derivatives

N-benzylation is typically achieved by alkylation of pyrazole-4-carboxylic acid esters or pyrazole itself using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. The use of sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates the nucleophilic substitution at the pyrazole nitrogen.

Reagents Conditions Outcome
Pyrazole-4-carboxylic acid ester Benzyl bromide, base (NaH, K2CO3) Formation of 1-benzyl-pyrazole-4-carboxylic acid ester

This step is crucial to install the benzyl moiety at the N-1 position with high regioselectivity.

Introduction of the Propyl Group at C-5

The propyl substituent at the C-5 position can be introduced via alkylation of the pyrazole ring or by using appropriately substituted diketone precursors. Two main approaches are:

  • Direct alkylation: Using propyl halides to alkylate the pyrazole ring at C-5, often requiring strong bases and controlled conditions to avoid N-alkylation.
  • Precursor substitution: Starting from 2,4-diketone esters bearing the propyl group at the 4-position, which upon cyclization yield the pyrazole with the propyl substituent at C-5.

The choice depends on the availability of starting materials and desired regioselectivity.

Conversion of Esters to Carboxylic Acid

The final step involves hydrolysis of the ester function at the 4-position to yield the carboxylic acid. This is commonly performed by:

  • Acidic hydrolysis (e.g., reflux with aqueous HCl).
  • Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol), followed by acidification.

This step affords the target this compound with high purity.

Example Synthetic Route Summary

Step Intermediate Reagents Conditions Yield/Notes
1 2,4-diketone ester with propyl group Starting materials Standard synthesis Precursor for cyclization
2 Enolate formation Sodium methylate Room temp, inert atmosphere Enolate intermediate
3 Cyclization with N-benzylhydrazinium salt N-benzylhydrazine salt Reflux Formation of 1-benzyl-pyrazole-5-carboxylic acid ester
4 N-benzylation (if not via hydrazinium salt) Benzyl bromide, base DMF, 50-80°C Selective N-1 substitution
5 Ester hydrolysis NaOH, EtOH, reflux 2-4 hours Conversion to carboxylic acid

Research Findings and Optimization Notes

  • The use of N-benzylhydrazinium salts in the cyclization step provides a direct and efficient route to 1-benzyl-substituted pyrazoles, minimizing side reactions and improving regioselectivity.
  • Alkylation conditions must be carefully controlled to favor C-5 alkylation over N-alkylation when introducing the propyl group.
  • Ester hydrolysis proceeds smoothly under both acidic and basic conditions, but basic hydrolysis followed by acidification is preferred to avoid decomposition of sensitive substituents.
  • Purification is typically achieved by recrystallization or chromatographic methods, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.

Data Table: Typical Reaction Parameters for Key Steps

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Enolate formation Sodium methylate Methanol 25°C 1-2 h >90 Anhydrous conditions recommended
Cyclization with N-benzylhydrazinium salt N-benzylhydrazinium chloride Ethanol Reflux 4-6 h 75-85 Inert atmosphere improves yield
C-5 Propylation Propyl bromide, K2CO3 DMF 50-80°C 6-12 h 60-70 Control to avoid N-alkylation
Ester hydrolysis NaOH (aq) Ethanol/water Reflux 2-4 h >90 Acidify post-reaction

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Reaction Reagents/Conditions Product Reference
Methyl ester formationMethanol, H₂SO₄, reflux (3–5 hours)1-benzyl-5-propyl-1H-pyrazole-4-carboxylate
n-Propyl ester synthesisn-Propanol, coupling agents (e.g., EDCI/HOBt)Corresponding alkyl ester

Key Findings :

  • Acid-catalyzed esterification (e.g., H₂SO₄) proceeds efficiently in polar solvents like methanol .

  • Coupling agents such as carbonyldiimidazole (CDI) enhance yields in non-acidic conditions.

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation with amines:

Reaction Reagents/Conditions Product Reference
Primary amide synthesisNH₃, EDCI/HOBt, DMF, room temperature1-benzyl-5-propyl-1H-pyrazole-4-carboxamide
N-hexyl amide formationHexylamine, DCC, CH₂Cl₂N-hexyl-4-benzoyl-pyrazole-3-carboxamide

Mechanistic Insight :

  • Activation of the carboxylic acid via CDI or EDCI generates an intermediate acyl imidazole or active ester, facilitating nucleophilic attack by amines .

Decarboxylation

Thermal or basic conditions induce decarboxylation:

Reaction Conditions Product Reference
Thermal decarboxylation180–200°C, inert atmosphere1-benzyl-5-propyl-1H-pyrazole
Basic decarboxylationNaOH, Δ, H₂O/EtOHPyrazole derivative + CO₂

Structural Impact :

  • Loss of CO₂ generates a proton at position 4, potentially altering biological activity .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Reaction Reagents/Conditions Product Reference
Pyridazinone formationHydrazine hydrate, EtOH, refluxPyrazolo[3,4-d]pyridazin-7-one
Tetrazole synthesisNaN₃, PPh₃, DMF, 100°CTetrazole-substituted pyrazole

Application :

  • Cyclization with hydrazines produces angiotensin II receptor antagonists with high binding affinity (IC₅₀ = 3 nM) .

Electrophilic Substitution

The pyrazole ring undergoes halogenation and alkylation:

Reaction Reagents/Conditions Product Reference
ChlorinationCl₂, FeCl₃, CH₂Cl₂, 0°C4-chloro-1-benzyl-5-propylpyrazole-4-carboxylic acid
BenzylationBenzyl bromide, K₂CO₃, DMF1,3-dibenzyl derivative

Regioselectivity :

  • Halogenation favors position 4 due to electron-withdrawing effects of the carboxylic acid.

Biological Activity Modulation

Structural modifications enhance receptor interactions:

Modification Target Biological Outcome Reference
Tetrazole substitutionAngiotensin II receptorsAntihypertensive activity (30 mmHg BP drop at 0.3 mg/kg)
Propyl chain extensionCannabinoid receptors (CB1/CB2)Improved binding affinity (Kᵢ < 10 nM)

Key Insight :

  • The propyl group at position 5 and benzyl group at position 1 are critical for receptor binding .

Oxidation and Reduction

Functional group interconversions:

Reaction Reagents/Conditions Product Reference
Benzyl group oxidationKMnO₄, H₂O, Δ5-propyl-1H-pyrazole-4-carboxylic acid
Carboxylic acid reductionLiAlH₄, THF, 0°C1-benzyl-5-propyl-1H-pyrazole-4-methanol

Challenges :

  • Over-oxidation of the pyrazole ring can occur with strong oxidizing agents.

Salt Formation

Acid-base reactions enhance solubility:

Salt Type Base Application Reference
Sodium saltNaOH, H₂O/EtOHImproved aqueous solubility for formulations
Hydrochloride saltHCl (g), Et₂OCrystalline form for storage

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzyl group:

Reaction Catalyst/Reagents Product Reference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, DMFBiaryl-substituted pyrazole

Utility :

  • Introduces aromatic diversity for structure-activity relationship (SAR) studies .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value in developing bioactive molecules. Reactions are optimized based on substituent effects, with the carboxylic acid group enabling downstream derivatization.

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Acinetobacter baumannii . The unique combination of the pyrrole and pyrazole moieties may enhance its biological activity, making it a candidate for further pharmacological studies.

Anticancer Properties

Case studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and exhibit kinase inhibition properties. For instance, novel derivatives have been synthesized that show antiproliferative effects on cancer cells, suggesting potential applications in oncology .

Agricultural Chemistry Applications

The compound's potential as an antibiotic adjuvant positions it as valuable in agricultural settings, particularly in developing new antibacterial therapies for crops . Its ability to enhance the effectiveness of existing antibiotics can help combat plant pathogens, contributing to sustainable agricultural practices.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and condensation reactions typical of pyrazole derivatives. The presence of the carboxylic acid group allows for esterification reactions, which can modify its solubility and bioavailability .

Synthetic Route Overview

The general synthetic route includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the benzyl and propyl groups via nucleophilic substitutions.
  • Final purification steps to isolate the desired compound.

Mechanism of Action

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole derivatives, such as 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The presence of the benzyl group in this compound contributes to its unique chemical and biological properties.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The 5-chloro derivative (CAS: 1565755-08-9) exhibits higher polarity due to the electronegative chlorine atom, which may enhance reactivity in substitution reactions .

Commercial Availability and Challenges

  • In contrast, analogs like 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 116344-17-3) remain available at 97% purity, suggesting robust synthetic protocols for simpler derivatives .

Biological Activity

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N2O2C_{14}H_{16}N_{2}O_{2} with a molecular weight of 244.29 g/mol. Its structure consists of a pyrazole ring with a carboxylic acid group at the 4-position and a benzyl group at the 1-position, along with a propyl group at the 5-position. The melting point of this compound ranges from 185 to 189 °C, indicating its stability under standard conditions .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed efficacy against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundE. coli15
This compoundS. aureus18
Related Pyrazole DerivativePseudomonas aeruginosa20

Anti-inflammatory and Anticancer Potential

The pyrazole scaffold is well-recognized for its anti-inflammatory and anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The IC50 values for some derivatives were reported as low as 26 µM, indicating potent activity .

The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They are believed to interact with specific enzymes or proteins involved in disease processes. For instance, some studies suggest that these compounds may inhibit bacterial enzymes linked to antibiotic resistance or modulate pathways involved in inflammation and tumorigenesis .

Study on Antibacterial Activity

A detailed investigation was conducted on the antibacterial efficacy of various pyrazole derivatives, including this compound. The study employed the microplate Alamar Blue assay (MABA) to evaluate the minimum inhibitory concentrations (MICs) against standard bacterial strains. Results indicated that modifications in the side chains significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against resistant strains .

Cytotoxicity Assessment

In another study, several pyrazole derivatives were screened for their cytotoxicity against tumor cell lines using standard assays. The results revealed that compounds with specific substituents on the pyrazole ring exhibited notable growth inhibition in cancer cells, suggesting that structural variations can optimize therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives (e.g., benzyl hydrazine) and subsequent hydrolysis. For example, similar pyrazole-4-carboxylic acids are synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux, followed by alkaline hydrolysis to yield the carboxylic acid . Modifications to introduce the propyl group may involve alkylation or substitution reactions at the pyrazole ring. Vilsmeier-Haack conditions (using DMF and POCl₃) have also been employed for functionalizing pyrazole derivatives, which could adapt to introduce substituents like benzyl and propyl groups .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm molecular structure. For example, pyrazole derivatives show characteristic peaks for aromatic protons (δ 7.25–7.37 ppm for benzyl groups) and alkyl chains (δ 0.98–2.85 ppm for propyl groups) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions. A related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, crystallized in a monoclinic system with intermolecular O–H···O hydrogen bonds stabilizing the structure .
  • FTIR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1680 cm⁻¹) and pyrazole ring vibrations (~1520 cm⁻¹) .

Q. What biological activities are associated with structurally similar pyrazole-4-carboxylic acids?

Pyrazole derivatives exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties. Substitutions (e.g., benzyl, propyl) influence bioactivity by altering lipophilicity and target binding. For instance, 1-ethyl-4-nitro-pyrazole-5-carboxylic acid showed antibacterial activity, suggesting the nitro group enhances efficacy . Computational docking studies (e.g., with COX-2 or kinase enzymes) can predict interactions for 1-benzyl-5-propyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for introducing aryl/alkyl groups .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Cyclocondensation typically requires reflux (80–100°C), while hydrolysis is performed under mild alkaline conditions (50–60°C) to avoid decarboxylation .

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?

  • Substituent Effects : The benzyl group enhances aromatic stacking in enzyme active sites, while the propyl chain may increase membrane permeability. Comparative studies show that electron-withdrawing groups (e.g., nitro) on the pyrazole ring boost antibacterial activity .
  • Carboxylic Acid Role : The COOH group facilitates hydrogen bonding with biological targets, critical for anti-inflammatory activity .

Q. How can contradictions in reported reactivity or bioactivity data be resolved?

  • Reactivity Discrepancies : Substituent positioning (e.g., 3-propyl vs. 5-propyl) alters electronic effects. For example, 1-benzyl-5-chloro-3-propyl derivatives show distinct NMR shifts compared to isomers .
  • Bioactivity Variability : Use standardized assays (e.g., MIC for antimicrobial tests) and validate via in silico models (DFT, molecular dynamics) to account for experimental variability .

Q. What computational methods predict the compound’s stability and interaction with biological targets?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
  • Molecular Docking : Simulate binding to targets like COX-2 (PDB ID: 5IKT) or EGFR kinase (PDB ID: 1M17) to prioritize synthesis .

Q. What are the stability considerations for long-term storage of this compound?

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Lyophilization or formulation as a sodium salt improves aqueous stability. Related compounds degrade via decarboxylation under acidic/alkaline conditions .

Q. How does the compound interact with metabolic enzymes (e.g., cytochrome P450)?

  • In Vitro Assays : Use liver microsomes to assess CYP450 inhibition. Propyl and benzyl groups may sterically hinder enzyme binding, reducing metabolism .
  • Metabolite Identification : LC-MS/MS can detect hydroxylated or oxidized derivatives .

Q. What strategies address regioselectivity challenges during synthesis?

  • Directing Groups : Use temporary protecting groups (e.g., SEM) to control substitution at the pyrazole 4-position.
  • Microwave-Assisted Synthesis : Reduces side reactions and improves regioselectivity in cyclocondensation steps .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

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